N-hydroxy-2H-chromene-3-carboximidamide
Overview
Description
N-hydroxy-2H-chromene-3-carboximidamide is a chemical compound with the molecular formula C10H10N2O2. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential antimicrobial, anticancer, and other pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxy-2H-chromene-3-carboximidamide can be synthesized through the reaction of 2H-chromene-3-carbonitrile with hydroxylamine hydrochloride in the presence of triethylamine. The reaction is typically carried out in ethanol under reflux conditions for about 2 hours. The resulting product is then purified by filtration and drying .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2H-chromene-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl or imidamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of chromene.
Reduction: Amine derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
N-hydroxy-2H-chromene-3-carboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Medicine: Due to its potential anticancer properties, it is investigated for use in cancer therapy.
Industry: It can be used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-hydroxy-2H-chromene-3-carboximidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins essential for the survival of microorganisms or cancer cells. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides: These compounds share a similar chromene core and exhibit antimicrobial activity.
2-imino-2H-chromene-3-carboxamides: Known for their biological activities, including anticancer properties.
Uniqueness
N-hydroxy-2H-chromene-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and imidamide groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N'-hydroxy-2H-chromene-3-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-10(12-13)8-5-7-3-1-2-4-9(7)14-6-8/h1-5,13H,6H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLWEBVHQGZKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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